molecular formula C16H22ClNO2 B5735863 2-(4-chlorophenoxy)-N-cyclooctylacetamide

2-(4-chlorophenoxy)-N-cyclooctylacetamide

Cat. No.: B5735863
M. Wt: 295.80 g/mol
InChI Key: UNQWYOUYKCIMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-cyclooctylacetamide (also known as CPP-ACP) is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

CPP-ACP has been extensively studied for its potential applications in various scientific fields, including dentistry, biotechnology, and pharmaceuticals. In dentistry, CPP-ACP has been shown to promote remineralization of enamel and dentin, making it an effective ingredient in toothpaste and mouthwash formulations. In biotechnology, CPP-ACP has been used as a carrier for the delivery of various drugs and biomolecules, due to its ability to form stable complexes with these compounds. In pharmaceuticals, CPP-ACP has been investigated for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The mechanism of action of CPP-ACP is not fully understood, but it is believed to involve the formation of stable complexes with calcium and phosphate ions, which are essential for the remineralization of enamel and dentin. CPP-ACP has also been shown to inhibit the growth of various bacteria, including Streptococcus mutans, which is a major contributor to dental caries.
Biochemical and Physiological Effects
CPP-ACP has been shown to have various biochemical and physiological effects, depending on the concentration and mode of administration. In vitro studies have demonstrated that CPP-ACP can promote the remineralization of enamel and dentin, inhibit the growth of bacteria, and enhance the delivery of various drugs and biomolecules. In vivo studies have shown that CPP-ACP can reduce the incidence of dental caries and improve the overall oral health of patients.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP-ACP is its ability to form stable complexes with various compounds, making it an effective carrier for drug delivery and biomolecule delivery. However, one limitation of CPP-ACP is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research and development of CPP-ACP. One area of focus is the optimization of the synthesis method to improve the yield and purity of the final product. Another area of focus is the development of new formulations and delivery methods for CPP-ACP, including nanoparticles and liposomes. Finally, there is a need for further research into the mechanism of action of CPP-ACP and its potential applications in various scientific fields.

Synthesis Methods

CPP-ACP is synthesized through a multi-step process that involves the reaction of 4-chlorophenol with cyclooctanone to form 4-chlorophenylcyclooctanone. This compound is then reacted with ethyl chloroacetate to form 2-(4-chlorophenoxy)-N-cyclooctylacetamide. The final product is purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-cyclooctylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c17-13-8-10-15(11-9-13)20-12-16(19)18-14-6-4-2-1-3-5-7-14/h8-11,14H,1-7,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQWYOUYKCIMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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